3,4-Dihydroxy-L-proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

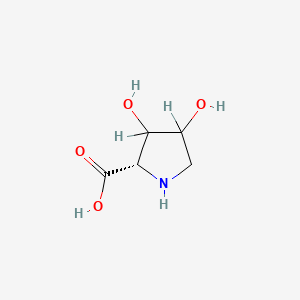

3,4-Dihydroxy-L-proline, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Protein Engineering

3,4-Dihydroxy-L-proline has been utilized in the genetic incorporation of non-canonical amino acids into proteins. A notable study demonstrated the creation of an autonomous bacterium capable of biosynthesizing 3,4-dihydroxy-L-phenylalanine (DOPA) from tyrosine without exogenous precursors. This bacterium can incorporate DOPA into proteins, enhancing their functional properties for therapeutic applications, such as antibody labeling for cancer detection .

Enzyme Inhibition

Research indicates that derivatives of this compound can serve as effective inhibitors for various metalloproteinases (MMPs). Specifically, compounds derived from this compound have shown selectivity towards MMP-2 and MMP-13, which are critical targets in cancer therapy and tissue remodeling . The structure-activity relationship (SAR) studies highlight how modifications to the proline scaffold can influence binding affinity and selectivity.

Therapeutic Agents

The unique properties of this compound make it a candidate for developing novel therapeutic agents. For instance, studies involving the synthesis of peptide analogs incorporating this compound have shown promising results in enhancing the stability and efficacy of drugs targeting specific biological pathways .

Anticancer Research

In the context of cancer research, the incorporation of this compound into peptide sequences has been explored to improve the delivery and effectiveness of chemotherapeutic agents. The catechol moiety present in this compound allows for site-specific modifications that can enhance drug solubility and target selectivity .

Biomaterials Development

The structural characteristics of this compound contribute to the development of advanced biomaterials. Its ability to form strong interactions with other biomolecules makes it suitable for creating adhesives and coatings inspired by natural systems, such as mussel foot proteins that exhibit exceptional adhesive properties .

Diatom Cell Walls

Interestingly, this compound has been identified as a component in the cell walls of diatoms. This discovery opens up avenues for exploring its role in bioengineering and environmental applications, particularly in understanding how these organisms utilize this compound for structural integrity .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Protein Engineering with DOPA

In a study focused on protein engineering, researchers successfully incorporated DOPA into antibodies targeting HER2-positive breast cancer cells. The engineered proteins exhibited enhanced binding affinity and specificity compared to traditional antibodies .

Case Study 2: MMP Inhibitors

A series of compounds based on this compound were synthesized and tested against various MMPs. The most potent inhibitor demonstrated picomolar activity against MMP-13 while maintaining selectivity over other metalloproteinases, showcasing its potential as an anticancer therapeutic agent .

特性

CAS番号 |

63121-50-6 |

|---|---|

分子式 |

C5H9NO4 |

分子量 |

147.13 g/mol |

IUPAC名 |

(2S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2?,3-,4?/m0/s1 |

InChIキー |

HWNGLKPRXKKTPK-ONQHYROSSA-N |

SMILES |

C1C(C(C(N1)C(=O)O)O)O |

異性体SMILES |

C1C(C([C@H](N1)C(=O)O)O)O |

正規SMILES |

C1C(C(C(N1)C(=O)O)O)O |

同義語 |

3,4-dihydroxyproline |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。